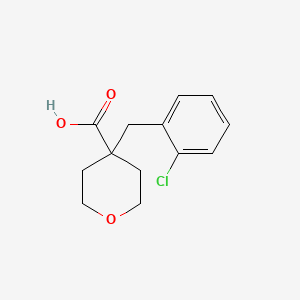

4-(2-Chlorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

Vue d'ensemble

Description

“4-(2-Chlorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid” is a chemical compound . It is a derivative of tetrahydropyran, which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .

Synthesis Analysis

The synthesis of tetrahydropyran derivatives, such as “4-(2-Chlorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid”, involves several methods. One method is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . Another method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, giving tetrahydrofuran and tetrahydropyran derivatives in high yield and stereoselectivity .Chemical Reactions Analysis

Tetrahydropyran derivatives, such as “4-(2-Chlorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid”, can undergo various chemical reactions. For instance, they can be involved in intramolecular hydroalkoxylation and hydroacyloxylation of unactivated olefins using a Co (salen) complex, an N -fluoropyridinium salt, and a disiloxane reagent at room temperature .Applications De Recherche Scientifique

Synthesis Methods and Chemical Reactivity

Synthesis of Diamides : Research has shown that reaction of similar tetrahydro-2H-pyran carboxyl chlorides with various amines can yield corresponding diamides, illustrating a method for synthesizing complex amide structures that could have applications in pharmaceuticals and materials science (Agekyan & Mkryan, 2015).

Convenient Synthesis Approach : A convenient synthesis approach for derivatives of tetrahydro-2H-pyran has been developed, which avoids undesired ortho-products, demonstrating the precision achievable in chemical synthesis for targeted compound production (Liu et al., 2008).

Alkylation of N-heteroaromatic Compounds : The solvent-free decarboxylation of carboxylic acids has been used to generate alkyl radicals for the alkylation of N-heteroaromatic compounds, indicating potential in organic synthesis and modification of pharmaceutical compounds (Nikishin et al., 2005).

Applications in Heterocyclic Chemistry and Material Science

Novel Structural Components : The creation of novel structural components such as methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates showcases the potential for developing new materials and compounds with specific properties (Sheverdov et al., 2013).

Synthesis of C-aryl Glucoside SGLT2 Inhibitors : The improved preparation of C-aryl glucoside SGLT2 inhibitors from similar compounds highlights the pharmaceutical applications of these synthetic methods, particularly in the development of treatments for diabetes (Liu, Li, & Lu, 2008).

Formation of Novel Heterocyclic Systems : By condensation of tetrahydro-2H-pyran derivatives with anthranilic acid, novel heterocyclic systems have been synthesized, indicating the versatility of these compounds in creating diverse chemical structures (Kisel et al., 2002).

Propriétés

IUPAC Name |

4-[(2-chlorophenyl)methyl]oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c14-11-4-2-1-3-10(11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDDXIHRXIGZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chlorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1464216.png)

![(2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B1464218.png)

![(3S,7R,8AS)-3-cyclohexyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1464225.png)

![(3S,11AS)-3-(Hydroxymethyl)-11,11a-dihydro-2H-pyrazino[1,2-b]isoquinoline-1,4(3H,6H)-dione](/img/structure/B1464233.png)

![[(2R)-4-(3-Chlorobenzyl)piperazinyl]methanol](/img/structure/B1464236.png)